1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea
Description
1-[2-(1H-Indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea (CAS: 1110820-96-6) is a urea derivative featuring an indole moiety linked via an ethyl group to one nitrogen of the urea core, while the other nitrogen is substituted with a propenyl (allyl) group. Its molecular formula is C₁₄H₁₇N₃O, with a molecular weight of 243.30 g/mol .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUYDMPXRZRBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea typically involves the reaction of tryptamine with an appropriate isocyanate. One common method includes:
Starting Materials: Tryptamine and allyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. A catalyst like triethylamine may be used to facilitate the reaction.
Procedure: Tryptamine is dissolved in the solvent, followed by the slow addition of allyl isocyanate. The mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)amine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea. Research indicates that compounds with indole structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The urea linkage may enhance the compound's ability to penetrate bacterial membranes and inhibit growth .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and death .
Receptor Binding Studies
The binding affinity of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea to various biological receptors has been evaluated. Preliminary findings indicate that it may act as a ligand for certain serotonin receptors, which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating neuropsychiatric conditions .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It appears to modulate inflammatory cytokine production, which could be beneficial in conditions such as arthritis or other inflammatory diseases. Further studies are needed to elucidate the precise mechanisms involved .
Pesticidal Activity
Research has indicated that indole-based compounds can serve as effective pesticides due to their ability to disrupt insect hormonal systems. 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has shown potential as a bioactive agent against agricultural pests, making it a candidate for development into eco-friendly pesticides .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea exerts its effects is primarily through interactions with biological targets that recognize the indole structure. These targets may include:
Receptors: Such as serotonin receptors, where the indole moiety mimics the structure of serotonin.
Enzymes: Involved in the metabolism of tryptophan and related compounds.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of indole-ethyl-urea derivatives, where structural variations primarily occur at the substituent on the urea nitrogen. Key analogs include:
Key Observations:
- Electron Effects : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibitory activity but may reduce bioavailability due to increased polarity .
- Backbone Modifications : Replacing urea with thiourea (S vs. O) improves antiviral activity, likely due to stronger hydrogen-bonding or π-π interactions with target proteins .
Physicochemical Properties
- Molecular Weight : The target compound (243.30 g/mol) is smaller than most analogs, which may favor better membrane permeability .
- logP : Analogs with halogenated or sulfonyl groups exhibit higher logP values (e.g., XlogP = 5.0 for the CXCR2 inhibitor), indicating greater lipophilicity .
- Synthetic Accessibility : The propenyl group in the target compound can be introduced via allylation reactions, whereas phenyl analogs often require cross-coupling or Friedel-Crafts alkylation, increasing synthetic complexity .
Biological Activity
1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties. The data presented here is compiled from various research studies and reviews.
Chemical Structure
The chemical structure of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea can be represented as follows:
This compound features an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. The compound 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has been shown to:
- Induce apoptosis in various cancer cell lines.
- Inhibit tumor growth in vivo models.
A study highlighted that compounds with indole structures can enhance apoptotic action through the inhibition of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H460 | 5.4 | Apoptosis induction |
| A549 | 4.8 | Cell cycle arrest |
| HT-29 | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
Indole-containing compounds are recognized for their antimicrobial effects. The biological activity of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea includes:
- Broad-spectrum antimicrobial activity against bacteria and fungi.
In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has been documented in various studies:
- It reduces the production of pro-inflammatory cytokines.
- Inhibition of the NF-kB signaling pathway has been observed.
This suggests that the compound may be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study involving the treatment of lung cancer cells (A549), 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis noted at concentrations above 5 µM.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
